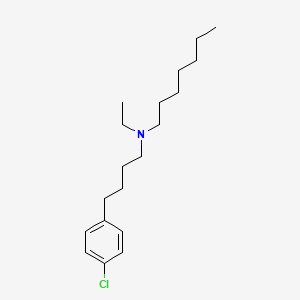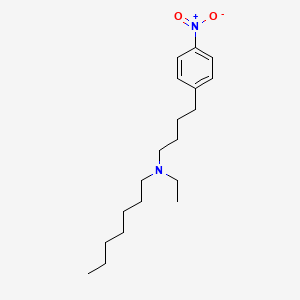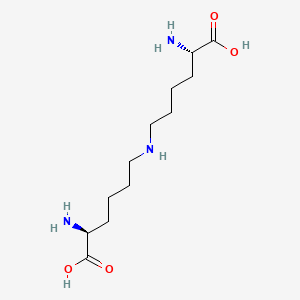
Lysinonorleucine
Übersicht
Beschreibung
Lysinonorleucine is a dipeptide with application in biochemical research due to its role as a biomarker for protein damage, particularly in the study of protein cross-linking and degradation . It is used to assess the extent of protein oxidation and cross-linking events under various experimental conditions, including oxidative stress and aging studies in cellular and tissue systems .
Synthesis Analysis
In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry . Merodesmosine, another crosslinker of elastin, was also measured in the same samples using the same analytical method .
Molecular Structure Analysis
Although crosslinking amino acids such as desmosine and isodesmosine have been identified in elastin, details regarding the structure remain unclear . In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry .
Chemical Reactions Analysis
ΔLNL can be reduced to the secondary amine cross-linker lysinonorleucine (LNL), whose chemical structure is symmetrical with respect to the central nitrogen atom. Aldol condensation of two Lya residues yields allysine aldol .
Wissenschaftliche Forschungsanwendungen
Application in Dermatology
- Scientific Field : Dermatology
- Summary of Application : LNL is used in the development of an irreversible lysyl oxidase inhibitor, PXS-6302, which is applied topically to ameliorate skin scarring and fibrosis .
- Methods of Application : PXS-6302 is applied as a cream, which readily penetrates the skin and abolishes lysyl oxidase activity . In murine models of injury and fibrosis, topical application reduces collagen deposition and cross-linking .
- Results or Outcomes : Topical application of PXS-6302 after injury significantly improves scar appearance without reducing tissue strength in porcine injury models .
Application in Ophthalmology
- Scientific Field : Ophthalmology
- Summary of Application : LNL is a major crosslink of the protein elastin and has been identified in collagen. It is used in the treatment of keratoconus, a progressive disorder associated with structural changes in corneal collagen organization .
- Methods of Application : The effect of IVMED-80 on LNL crosslink in rabbit cornea was investigated. IVMED-80 eye drops were applied twice a day for 6 weeks .
- Results or Outcomes : LC-MS results showed an increase in LNL crosslink in treated rabbit cornea compared to normal and vehicle group .
Application in Food Science
- Scientific Field : Food Science
- Summary of Application : LNL is used as a novel biomarker in distinguishing different cooking methods in relation to protein oxidation .
- Methods of Application : Traditional biomarkers including total carbonyl and total thiol and novel biomarkers including α-aminoadipic semialdehyde (AAS) and LNL were determined .
- Results or Outcomes : Total thiol and AAS were the most successful biomarkers in distinguishing the three cooking methods in relation to protein oxidation .
Application in Cardiology
- Scientific Field : Cardiology
- Summary of Application : LNL is used in the development of a drug, PXS-6302, which is applied to treat heart fibrosis .
- Methods of Application : PXS-6302 is administered orally and it abolishes lysyl oxidase activity . In murine models of heart injury and fibrosis, oral administration reduces collagen deposition and cross-linking .
- Results or Outcomes : Oral administration of PXS-6302 after injury significantly improves heart function without reducing tissue strength in porcine injury models .
Application in Orthopedics
- Scientific Field : Orthopedics
- Summary of Application : LNL is used in the treatment of osteoarthritis, a degenerative disorder associated with structural changes in cartilage collagen organization .
- Methods of Application : The effect of IVMED-80 on LNL crosslink in rabbit cartilage was investigated. IVMED-80 injections were applied twice a week for 6 weeks .
- Results or Outcomes : LC-MS results showed an increase in LNL crosslink in treated rabbit cartilage compared to normal and vehicle group .
Application in Nutrition Science
- Scientific Field : Nutrition Science
- Summary of Application : LNL is used as a novel biomarker in distinguishing different cooking methods in relation to protein oxidation .
- Methods of Application : Traditional biomarkers including total carbonyl and total thiol and novel biomarkers including α-aminoadipic semialdehyde (AAS) and LNL were determined .
- Results or Outcomes : Total thiol and AAS were the most successful biomarkers in distinguishing the three cooking methods in relation to protein oxidation .
Application in Cardiology
- Scientific Field : Cardiology
- Summary of Application : LNL is used in the development of a drug, PXS-6302, which is applied to treat heart fibrosis .
- Methods of Application : PXS-6302 is administered orally and it abolishes lysyl oxidase activity . In murine models of heart injury and fibrosis, oral administration reduces collagen deposition and cross-linking .
- Results or Outcomes : Oral administration of PXS-6302 after injury significantly improves heart function without reducing tissue strength in porcine injury models .
Application in Orthopedics
- Scientific Field : Orthopedics
- Summary of Application : LNL is used in the treatment of osteoarthritis, a degenerative disorder associated with structural changes in cartilage collagen organization .
- Methods of Application : The effect of IVMED-80 on LNL crosslink in rabbit cartilage was investigated. IVMED-80 injections were applied twice a week for 6 weeks .
- Results or Outcomes : LC-MS results showed an increase in LNL crosslink in treated rabbit cartilage compared to normal and vehicle group .
Application in Nutrition Science
- Scientific Field : Nutrition Science
- Summary of Application : LNL is used as a novel biomarker in distinguishing different cooking methods in relation to protein oxidation .
- Methods of Application : Traditional biomarkers including total carbonyl and total thiol and novel biomarkers including α-aminoadipic semialdehyde (AAS) and LNL were determined .
- Results or Outcomes : Total thiol and AAS were the most successful biomarkers in distinguishing the three cooking methods in relation to protein oxidation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLBTMZBXLEVCL-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysylnorleucine | |
CAS RN |
25612-46-8 | |
| Record name | Lysinenorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
![2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid](/img/structure/B1675707.png)
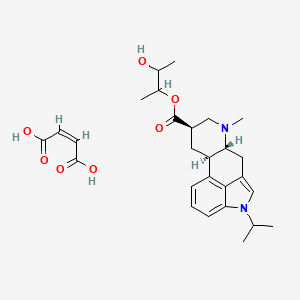
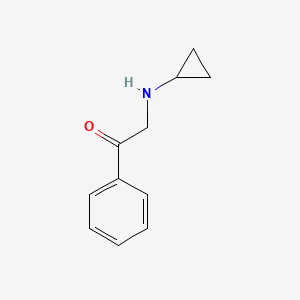
![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)
![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)
![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)
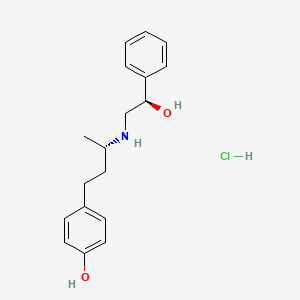
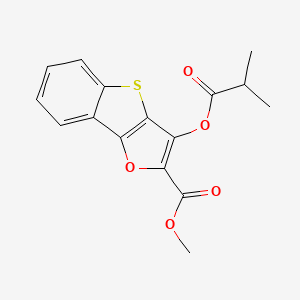
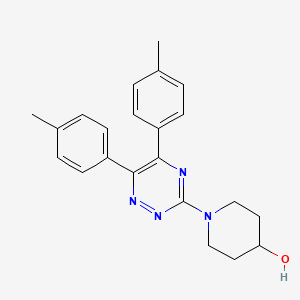
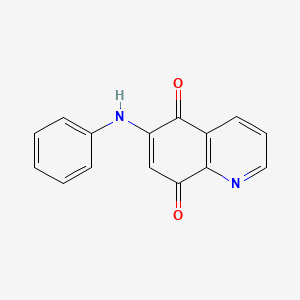
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)
